![molecular formula C20H11ClF3N3S2 B1621105 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 266361-97-1](/img/structure/B1621105.png)
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Overview
Description
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a complex organic compound belonging to the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via multi-step organic synthesis processes
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solvent selection, temperature control, and catalysis are employed to ensure efficiency. Industrial methods might also include continuous flow synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The aromatic groups in the compound can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: : Functional groups within the compound may be oxidized or reduced to modify the compound's properties.
Cyclization: : Formation of the thiazole ring is an essential step in the synthesis process, involving cyclization reactions.
Common Reagents and Conditions
Substitution Reagents: : Reagents like halogens, trifluoromethyl groups, and others.
Oxidizing Agents: : Reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: : Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary products from these reactions include various derivatives of the original compound, where the substitution, oxidation, or reduction has altered specific functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in synthesizing other complex organic molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its potential use in developing new pharmaceuticals.
Industry: : Utilized in materials science for creating advanced polymers or electronic materials.
Mechanism of Action
The compound's mechanism of action largely depends on the functional groups and their interaction with biological targets. It may act by:
Binding to enzymes or receptors: : Affecting biochemical pathways.
Interacting with cellular membranes: : Modifying cellular processes.
Influencing gene expression: : Potentially altering biological responses.
Molecular Targets and Pathways
The compound may interact with specific proteins, DNA, or other cellular components, influencing pathways such as signal transduction, gene regulation, or enzymatic activity.
Comparison with Similar Compounds
When comparing 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole with other similar compounds, its unique structural features and functional groups stand out.
List of Similar Compounds
Thiazole derivatives: : Other compounds within the thiazole family.
Pyridyl-substituted thiazoles: : Compounds with similar pyridyl groups attached to the thiazole ring.
Trifluoromethylphenyl derivatives: : Compounds featuring trifluoromethylphenyl groups attached to various aromatic rings.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an intriguing subject for ongoing research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-pyridin-2-ylsulfanylpyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3S2/c21-16-9-13(10-18(27-16)29-17-6-1-2-7-25-17)19-26-15(11-28-19)12-4-3-5-14(8-12)20(22,23)24/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGAHOGELTZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381896 | |
| Record name | 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266361-97-1 | |
| Record name | 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1621022.png)

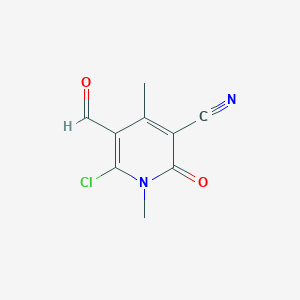
![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
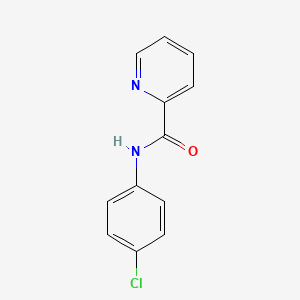
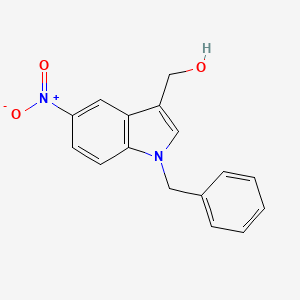
![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)
![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)
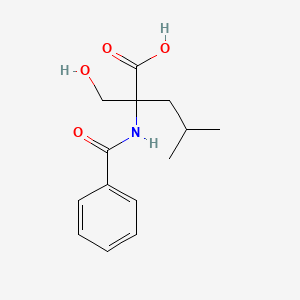

![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)
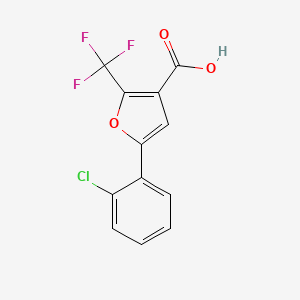

![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
